molecular formula C24H25N3O4S B4567689 N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide

N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide

Cat. No.: B4567689
M. Wt: 451.5 g/mol
InChI Key: VNEPMTSFMMQJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.15657746 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide and related compounds are used extensively in synthetic chemistry for the preparation of various derivatives with potential biological activities. For instance, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates highlights a methodology for synthesizing N-(2-hydroxyphenyl)benzamides, compounds of biological interest, through a mechanism that involves the formation of thioureas followed by elimination of thiocyanic acid triggered by intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017)[https://consensus.app/papers/nbenzoylation-aminophenols-employing-singh/0d59714a7e3b5345892f17b499944701/?utm_source=chatgpt]. This process illustrates the compound's utility in creating structures relevant for further pharmacological exploration.

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for their potential as prodrug forms. For example, water-soluble amino acid derivatives of N-methylsulfonamides were synthesized and evaluated as potential prodrug forms for the sulfonamide group. These compounds demonstrated promising results in terms of water solubility and lipophilicity, crucial factors for the development of effective drug delivery systems (Larsen, Bundgaard, & Lee, 1988)[https://consensus.app/papers/prodrug-forms-sulfonamide-group-watersoluble-amino-acid-larsen/e5194c877e0e5313b6dcb2e50fccc7b3/?utm_source=chatgpt].

Materials Science

In materials science, the compound and its derivatives have been utilized in the synthesis of polymers and membranes with specific functionalities. For instance, novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers showed improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance for water treatment applications (Liu et al., 2012)[https://consensus.app/papers/novel-sulfonated-nanofiltration-membranes-improved-liu/5e7ef8cfd05154cd939d5933f46ab5bb/?utm_source=chatgpt]. This demonstrates the compound's potential in creating advanced materials for environmental and industrial processes.

Properties

IUPAC Name

2-[[4-(benzenesulfonamido)benzoyl]amino]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-2-3-17-25-24(29)21-11-7-8-12-22(21)26-23(28)18-13-15-19(16-14-18)27-32(30,31)20-9-5-4-6-10-20/h4-16,27H,2-3,17H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEPMTSFMMQJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.